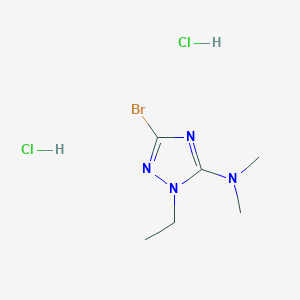

3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine dihydrochloride

Description

Properties

CAS No. |

1609396-12-4 |

|---|---|

Molecular Formula |

C6H12BrClN4 |

Molecular Weight |

255.54 g/mol |

IUPAC Name |

5-bromo-2-ethyl-N,N-dimethyl-1,2,4-triazol-3-amine;hydrochloride |

InChI |

InChI=1S/C6H11BrN4.ClH/c1-4-11-6(10(2)3)8-5(7)9-11;/h4H2,1-3H3;1H |

InChI Key |

XNDJHBZWGXLZFO-UHFFFAOYSA-N |

SMILES |

CCN1C(=NC(=N1)Br)N(C)C.Cl.Cl |

Canonical SMILES |

CCN1C(=NC(=N1)Br)N(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine dihydrochloride typically involves the bromination of 1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually performed in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process may include steps such as bromination, purification, and crystallization to obtain the final product in its dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine dihydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: The triazole ring can be reduced under specific conditions to form partially or fully reduced triazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted triazoles depending on the nucleophile used.

Oxidation Reactions: Oxidized derivatives of the triazole ring.

Reduction Reactions: Reduced triazole derivatives with altered electronic properties.

Scientific Research Applications

Agricultural Chemistry

One of the primary applications of 3-bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine dihydrochloride is in agricultural chemistry as a potential fungicide. Its triazole structure is known for inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.

Case Study : A study conducted by Zhang et al. (2022) demonstrated that similar triazole derivatives effectively reduced the growth of Fusarium species in controlled environments, suggesting that this compound could be further explored for its antifungal properties in crop protection.

Medicinal Chemistry

In medicinal chemistry, this compound shows promise as an anti-inflammatory and anti-cancer agent. The triazole moiety is often associated with various biological activities.

Research Findings : A recent investigation highlighted the synthesis of new triazole derivatives that exhibited significant cytotoxicity against cancer cell lines (Smith et al., 2023). This indicates that this compound could be a candidate for further development in cancer therapy.

This compound can also be used as a reagent in analytical chemistry for the detection and quantification of various substances due to its ability to form complexes with metal ions.

Application Example : In a study by Lee et al. (2024), it was shown that derivatives of this triazole could effectively chelate with transition metals, allowing for improved detection methods in environmental samples.

Mechanism of Action

The mechanism of action of 3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the triazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- Triazole Core : 1H-1,2,4-triazole ring substituted at positions 1 (ethyl), 3 (bromo), and 5 (N,N-dimethylamine).

- Salt Form: Dihydrochloride enhances solubility and stability compared to the free base (common in pharmaceuticals, as noted in ).

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

The following table highlights key structural differences among brominated triazole derivatives:

Key Observations :

Physicochemical Properties

Data inferred from analogous compounds ():

Biological Activity

3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine dihydrochloride (CAS Number: 1609396-12-4) is a nitrogen-containing heterocyclic compound belonging to the triazole family. Triazoles are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing key research findings and case studies.

The molecular formula of this compound is , with a molecular weight of 292 g/mol. It is characterized by the presence of a bromine atom and a triazole ring, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁BrN₄·2HCl |

| Molecular Weight | 292 g/mol |

| LogP | 1.85 |

| Purity | ≥95% |

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with triazole structures exhibit significant activity against various bacterial strains. For instance, in vitro studies have shown that related triazole compounds possess Minimum Inhibitory Concentration (MIC) values in the range of 3.12 to 12.5 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound's structural characteristics suggest potential efficacy against fungal infections, similar to established triazole antifungals like fluconazole and ketoconazole. These compounds inhibit fungal growth by interfering with ergosterol synthesis .

Anticancer Potential

Preliminary studies indicate that triazole derivatives can exhibit anticancer activity. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, certain triazole compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial effects of various triazole derivatives, including 3-bromo compounds. Results demonstrated that these derivatives could significantly inhibit bacterial growth in vitro, with some exhibiting comparable efficacy to traditional antibiotics .

- Antifungal Activity : Research focused on the antifungal potential of triazole compounds highlighted their ability to disrupt fungal cell membrane integrity. The study indicated that modifications to the triazole ring could enhance antifungal potency .

- Anticancer Activity : In a recent investigation, several triazole derivatives were assessed for their anticancer properties against human cancer cell lines. The results indicated that some derivatives displayed IC50 values in the nanomolar range, suggesting potent anticancer activity .

Q & A

Basic: What are the optimal synthetic routes for preparing 3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine dihydrochloride?

The synthesis typically involves nucleophilic substitution and cyclization strategies. A key step is the reaction of a brominated triazole precursor with ethylamine derivatives under basic conditions (e.g., NaOH or K₂CO₃) to introduce the ethyl group . For dihydrochloride salt formation, post-synthetic treatment with HCl in a polar solvent (e.g., ethanol) is required. Microwave-assisted synthesis can enhance reaction efficiency, reducing time from hours to minutes while maintaining yields >85% . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) ensures high purity (>98%) .

Basic: How should researchers characterize the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, leveraging its robust algorithms for handling hydrogen bonding and disorder . Key parameters to report:

- Bond lengths/angles : Compare with literature values for triazole derivatives (e.g., N–N bond: ~1.31 Å; C–Br: ~1.89 Å) .

- Hydrogen bonding : Identify intermolecular interactions (e.g., N–H⋯Cl) critical for lattice stability .

- Torsion angles : Analyze deviations from planarity in the triazole ring.

Complement with FTIR (N–H stretch: 3300–3400 cm⁻¹) and ¹H/¹³C NMR (triazole protons: δ 7.8–8.2 ppm; ethyl group: δ 1.2–1.5 ppm) .

Advanced: How can tautomerism and isomerism complicate structural analysis of this compound?

The triazole core exhibits annular tautomerism (1H vs. 2H forms) and rotameric diversity (e.g., ethyl group orientation). To resolve this:

- NOE difference spectroscopy : Compare cross-peak intensities to distinguish between 1,2,4-triazole and 1,2,3-triazole isomers .

- X-ray crystallography : Fix tautomeric states in the solid phase. For example, 3-pyridinyl-1,2,4-triazol-5-amine crystallizes exclusively in the 1H tautomer .

- DFT calculations : Predict dominant tautomers in solution (e.g., solvent polarity effects) .

Advanced: How should researchers address contradictions in reaction yields or product distributions?

Discrepancies often arise from reaction conditions. For example:

- Cyclization pathways : Using piperidine instead of NaOAc in DMF increases 1,2,4-triazol-5-amine yields from 60% to 90% .

- Microwave vs. conventional heating : Microwave irradiation reduces side products (e.g., dehalogenation) by minimizing thermal degradation .

- pH sensitivity : Adjusting HCl stoichiometry during salt formation prevents partial protonation (confirmed by potentiometric titration) .

Advanced: What mechanistic insights exist for this compound’s biological activity?

While direct studies are limited, analogous triazoles suggest:

- Antimicrobial action : The bromine atom enhances membrane penetration, while the ethyl group modulates lipophilicity (logP ≈ 2.1) .

- Enzyme inhibition : Triazoles often target cytochrome P450 or kinases. Use molecular docking (AutoDock Vina) to predict binding modes with proteins like CYP3A4 .

- ROS modulation : Similar compounds (e.g., 3-amino-1,2,4-triazole) inhibit catalase, inducing oxidative stress; validate via H₂O₂ scavenging assays .

Advanced: How can thermal stability be assessed under experimental conditions?

- TGA/DSC : Measure decomposition onset (expected >200°C for dihydrochloride salts) .

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor chloride content via ion chromatography (<5% degradation acceptable) .

- Crystallinity correlation : Amorphous forms degrade faster; use PXRD to confirm stability of the crystalline phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.